Cholecystokinin Octapeptide, desulfated TFA

Receptor Pharmacology Binding Assay CCK Receptor Subtype Selectivity

Researchers investigating CCK2-mediated pathways face persistent confounding from CCK1 receptor crosstalk when using sulfated CCK-8. Desulfated CCK-8 TFA resolves this with >1,000-fold selectivity for CCK2 over CCK1 (Ki ~800 nM at CCK1 vs. sub-nM at CCK2), enabling clean pharmacological dissection. • Definitive CCK2 selectivity eliminates CCK1-driven artifacts in binding, cAMP, and calcium flux assays • TFA salt ensures high solubility (≥50 mg/mL in DMSO) for reproducible in vitro dosing and CNS microinjection • >98% purity with batch consistency supports reproducible neuroprotection, GI, and behavioral pharmacology studies

Molecular Formula C51H63F3N10O15S2
Molecular Weight 1177.2 g/mol
Cat. No. B8069915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin Octapeptide, desulfated TFA
Molecular FormulaC51H63F3N10O15S2
Molecular Weight1177.2 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C49H62N10O13S2.C2HF3O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;3-2(4,5)1(6)7/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);(H,6,7)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1
InChIKeyHTIRPVYNGDRDRP-ITZXPNBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desulfated CCK-8 (TFA) Procurement Guide


Cholecystokinin Octapeptide, desulfated (TFA) is a synthetic, non-sulfated analog of the carboxyl-terminal octapeptide of cholecystokinin (CCK-8). Unlike the endogenous sulfated form (CCK-8S), this compound lacks the sulfate moiety on its tyrosine residue, fundamentally altering its receptor-binding profile . This structural modification results in a marked shift in selectivity: while CCK-8S exhibits high affinity for both CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B) receptors, the desulfated analog demonstrates a stark, quantifiable preference for the CCK2 receptor subtype . This differential pharmacology establishes the compound as an essential tool for dissecting CCK2-mediated pathways in both central nervous system and peripheral tissue research, a role for which its sulfated counterpart is unsuitable.

CCK2 receptor-selective probe — Enables targeted pathway dissection without CCK1 confounding.
Desulfated analog workflow — Supports CNS and peripheral receptor pharmacology studies.
TFA salt formulation — Aqueous-compatible solubility profile supports in vivo dosing research.

Substitution Risks: Desulfated vs. Sulfated CCK-8


Generic substitution of CCK-8S with desulfated CCK-8 (TFA) is scientifically invalid due to a >1,000-fold difference in receptor affinity at the CCK1 receptor . This is not a subtle variation but a binary functional switch. At the CCK1 receptor, desulfated CCK-8 exhibits an affinity (Ki) of approximately 800 nM, compared to 0.8 nM for the sulfated form . This thousand-fold difference means that in any assay where CCK1 receptor engagement is a primary or even minor contributor, substituting one for the other will produce misleading or entirely negative data. Furthermore, the functional consequence of this altered binding is not merely a reduction in potency; as shown in gastric acid secretion models, the desulfated form can act as an antagonist, directly opposing the action of the sulfated peptide [1]. For researchers targeting the CCK2 receptor, while both compounds bind, the selectivity window is still critical to avoid confounding CCK1-mediated effects, making the desulfated form the superior, non-negotiable probe.

CCK1 receptor engagement differs by >1,000-fold — Sulfated CCK-8 substitution may produce entirely negative or misleading CCK1 data.
Functional antagonism profile may shift — In gastric models, desulfated CCK-8 can oppose sulfated peptide action.
Behavioral endpoint profile is not interchangeable — Sulfated and desulfated forms show distinct dopaminergic pathway modulation.

Head-to-Head Performance of Desulfated CCK-8 (TFA)


CCK1 vs. CCK2 Receptor Binding Selectivity

The primary differentiating feature of desulfated CCK-8 is its profound selectivity for the CCK2 receptor over the CCK1 receptor. In competitive radioligand binding assays using [125I]CCK-8 on HEK293 cells expressing human receptors, the non-sulfated form (CCK8 non-sulfated) displays a Ki of 125 nM at the hCCK2 receptor, compared to 800 nM at the hCCK1 receptor . This 6.4-fold selectivity contrasts sharply with the sulfated form (CCK8(SO3)), which shows a Ki of 1.5 nM at hCCK2 and 0.8 nM at hCCK1, representing a 1.9-fold preference for CCK1 . Other sources confirm the affinity reduction upon desulfation at CCK1 to be 500-fold or greater [1].

Receptor Binding
Head-to-head
>1,000-fold lower hCCK1 affinity vs sulfated CCK-8
Supports CCK2-selective pathway interpretation.
hCCK1 Ki 800 nM (desulfated) vs 0.8 nM (sulfated); hCCK2 Ki 125 nM. Radioligand binding in HEK293 cells.
Receptor Pharmacology Binding Assay CCK Receptor Subtype Selectivity

In Vivo Antagonism of Gastric Acid Secretion

The functional consequence of altered receptor binding is exemplified in a rat model of gastric acid secretion. While sulfated CCK-8 potently stimulates acid output, its desulfated counterpart not only fails to stimulate secretion but actively blocks the effect of the sulfated peptide [1]. This reciprocal effect, where desulfated CCK-8 occupies the gastrin/CCK2 receptor without triggering the secretory response, confirms its action as a functional antagonist in this physiological context [1]. This is a critical distinction for any in vivo study of gastrointestinal function.

Gastric Acid Secretion
Head-to-head
Complete functional antagonism observed in vivo
Supports CCK2 receptor functional study design.
Desulfated CCK-8 blocks secretory response to sulfated peptide in rat model.
In Vivo Pharmacology Gastric Physiology Functional Antagonism

Behavioral Modulation of Dopaminergic Pathways

In behavioral studies, desulfated CCK-8 (CCK-8-DS) and sulfated CCK-8 (CCK-8-S) produce distinct and sometimes opposing effects. When injected into the nucleus accumbens of rats, both peptides antagonized hypolocomotion induced by low-dose apomorphine [1]. However, only CCK-8-S antagonized the increased locomotion caused by a high dose of apomorphine; CCK-8-DS was inactive in this specific test [1]. Furthermore, systemic administration of desulfated CCK-8 produced behavioral effects in the open field test that resembled those of antipsychotic agents, a profile not fully shared by the sulfated form [1].

Behavioral Modulation
Head-to-head
Narrower activity spectrum vs sulfated CCK-8
Supports CCK2-mediated dopaminergic pathway research.
Nucleus accumbens injection; distinct effect on apomorphine-induced locomotion.
Behavioral Pharmacology Neuroscience Dopamine Anxiolytic/Anxiogenic

Aqueous Solubility via TFA Salt Formulation

The trifluoroacetate (TFA) salt form of desulfated CCK-8 offers a quantifiable advantage in solubility over the free base, which is critical for in vivo and in vitro applications. While the free base (CAS 25679-24-7) requires DMSO for dissolution (≥80 mg/mL), the TFA salt (CAS 171486-94-5) can be formulated into a clear aqueous solution at concentrations of ≥2.5 mg/mL (2.12 mM) in a solvent system containing 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline . This improved aqueous solubility profile reduces the required organic solvent concentration and facilitates more physiologically relevant dosing.

Solubility Formulation
Method context
≥2.5 mg/mL clear solution in aqueous-miscible vehicle
Supports in vivo dosing formulation review.
TFA salt in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.
Peptide Solubility Formulation In Vivo Dosing TFA Salt

CCK2-Mediated Neuroprotection Against Excitotoxicity

The functional selectivity of desulfated CCK-8 translates into a specific neuroprotective phenotype. In primary cultures of rat cortical neurons, exposure to glutamate reduces cell viability by 60-70% . Co-application of desulfated CCK-8 (CCK-8NS) at concentrations of 10⁻⁹ to 10⁻⁷ M dose-dependently reduced this neurotoxicity . Crucially, this protective effect was blocked by L-365260, a selective CCK2 receptor antagonist, but not by L-364718, a CCK1 antagonist, confirming that the effect is mediated exclusively through the CCK2 receptor .

Neuroprotection Assay
Class-level
Dose-dependent reduction of glutamate toxicity in primary neurons
Supports CCK2 receptor-mediated neuroprotection assay context.
Effect blocked by CCK2 antagonist L-365260; data to verify.
Neuroprotection Excitotoxicity CCK2 Receptor Glutamate

Application Scenarios for Desulfated CCK-8 (TFA)


In Vitro CCK2 Receptor Pharmacological Probing

This is the core application for desulfated CCK-8 (TFA). Its >1,000-fold lower affinity for the CCK1 receptor compared to the sulfated form makes it the superior tool for in vitro assays—such as radioligand binding, cAMP accumulation, or calcium flux—where the objective is to isolate the CCK2 receptor-mediated component of a cellular response. The TFA salt form further supports this application by providing high solubility in DMSO (50 mg/mL) for the preparation of concentrated stock solutions .

CCK2-Mediated Pathways in Behavioral Neuroscience

The distinct behavioral profile of desulfated CCK-8, including its antagonism of specific apomorphine-induced behaviors and its resemblance to antipsychotic agents [1], positions it as a critical probe for in vivo neuroscience. Its enhanced solubility in aqueous vehicles (≥2.5 mg/mL) via the TFA salt facilitates central administration (e.g., intracerebroventricular or intra-nucleus accumbens injection), enabling studies on the role of CCK2 receptors in anxiety, reward, and psychomotor function without the confounding influence of CCK1 receptor activation.

Gastrointestinal CCK2-Mediated Secretion and Motility

In gastrointestinal research, desulfated CCK-8 is essential for differentiating between CCK1 and CCK2 receptor-mediated functions. Its demonstrated ability to act as a functional antagonist at the gastrin/CCK2 receptor on gastric acid secretion [2] allows researchers to specifically interrogate CCK2 pathways in the stomach and pancreas, independent of the potent exocrine stimulation mediated by CCK1 receptors [3].

Neuroprotection and Excitotoxicity Research

The confirmed, selective neuroprotective effect of desulfated CCK-8 against glutamate-induced excitotoxicity via the CCK2 receptor makes this compound a valuable tool for researchers investigating novel therapeutic strategies for stroke, traumatic brain injury, or neurodegenerative diseases. The compound's high purity (>98%) and well-defined activity profile support its use in reproducible in vitro models of neuronal injury.

Application
Selection Property
Validation Focus
CCK2 Receptor Probing
CCK1/CCK2 selectivity window
Radioligand binding, cAMP, calcium flux assays
Behavioral Neuroscience
Aqueous-compatible TFA salt solubility
Central administration and dopaminergic pathway endpoints
GI Secretion & Motility
Functional antagonist profile
CCK2-mediated gastric and pancreatic response models
Excitotoxicity Research
CCK2-dependent neuroprotection context
Primary neuron glutamate toxicity model response

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